molecular formula C17H13FN6S B2401959 3-(4-fluorobenzyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 924779-47-5

3-(4-fluorobenzyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2401959
CAS No.: 924779-47-5
M. Wt: 352.39
InChI Key: DORAPQWRUQTWTA-UHFFFAOYSA-N
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Description

3-(4-fluorobenzyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a sophisticated triazolo[4,5-d]pyrimidine derivative designed for advanced pharmacological research, particularly in the study of the endocannabinoid system. This compound is of significant interest due to its potential function as a cannabinoid receptor 2 (CB2) agonist . The CB2 receptor is a promising therapeutic target for a wide range of conditions without the psychoactive effects associated with CB1 receptor activation, making selective agonists valuable tools for immunology and inflammation research . The molecular design incorporates a 4-fluorobenzyl group at the 3-position of the triazolopyrimidine core, a scaffold known for its purine-mimicking properties and high relevance in medicinal chemistry . The critical 7-((pyridin-3-ylmethyl)thio) substituent is a key structural feature that likely enhances binding affinity and selectivity for the CB2 receptor, a mechanism supported by patents on analogous triazolo[4,5-d]pyrimidine derivatives . Researchers can utilize this compound to probe CB2 receptor signaling pathways, investigate its effects in models of neuroinflammation, pain, and autoimmune diseases, and explore its potential role in modulating the immune response. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-7-(pyridin-3-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN6S/c18-14-5-3-12(4-6-14)9-24-16-15(22-23-24)17(21-11-20-16)25-10-13-2-1-7-19-8-13/h1-8,11H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORAPQWRUQTWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-fluorobenzyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a synthetic compound belonging to the triazolopyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, including potential applications in treating various diseases such as cancer and bacterial infections. This article synthesizes available research findings regarding the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazolo[4,5-d]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of a fluorobenzyl group and a pyridinylmethylthio moiety enhances its solubility and biological activity.

Antibacterial Activity

Research has indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant antibacterial properties. A study highlighted that these compounds can effectively inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism involves disrupting biofilm formation and promoting bacterial cell death at various stages of biofilm development .

Anticancer Activity

Triazolo[4,5-d]pyrimidine derivatives have shown promise in cancer treatment. For instance, compounds within this class have been evaluated for their ability to inhibit cellular proliferation in various cancer cell lines. A notable finding is that certain derivatives can induce apoptosis in cancer cells by activating specific signaling pathways related to cell survival and death .

Table 1: In vitro Anticancer Activity of Triazolo[4,5-d]pyrimidine Derivatives

Compound IDCell LineIC50 (µM)Mechanism of Action
Compound AMCF-75.0Apoptosis induction via caspase activation
Compound BHCT-1163.2Cell cycle arrest at G2/M phase
Compound CHepG-24.8Inhibition of PI3K/Akt pathway

Antimalarial Activity

Emerging studies suggest that triazolo[4,5-d]pyrimidines may also possess antimalarial properties. Compounds have been tested against Plasmodium falciparum, with some showing promising results in inhibiting parasite growth at low concentrations (IC50 values in the range of 2-5 µM) . This activity is attributed to their ability to interfere with critical metabolic pathways in the malaria parasite.

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of triazolo[4,5-d]pyrimidine derivatives demonstrated their effectiveness against biofilm-forming bacteria. The compounds were tested for their ability to disrupt established biofilms and showed significant reductions in bacterial viability after treatment .
  • Cancer Cell Line Testing : In vitro studies on various cancer cell lines revealed that certain derivatives could inhibit cell growth by inducing apoptosis through mitochondrial pathways. For example, Compound A demonstrated an IC50 value of 5 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of this compound in cancer therapy:

  • Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines. Its mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through interference with specific signaling pathways.
  • Case Studies :
    • In vitro studies demonstrated that derivatives of triazolo-pyrimidine compounds showed significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer) with IC50 values around 17.83 μM, indicating potent anticancer properties comparable to standard chemotherapeutics like Cisplatin .
    • The National Cancer Institute's screening program has included these compounds for evaluation against a panel of 60 human cancer cell lines, confirming their potential as anticancer agents .

Antimicrobial Activity

The compound also shows promise in the field of antimicrobial research:

  • Biological Activity : Studies have indicated that similar structural motifs possess significant antibacterial and antifungal activities. The thioether group in the compound enhances membrane permeability, facilitating better interaction with microbial cells.
  • Research Findings :
    • A comparative analysis revealed that triazolopyrimidine derivatives exhibited effective inhibition against various bacterial strains, showcasing their potential as new antimicrobial agents.

Enzyme Inhibition

The ability of this compound to inhibit specific enzymes further broadens its application scope:

  • α-Glucosidase Inhibition : This compound has been shown to effectively inhibit α-glucosidase, an enzyme critical for carbohydrate metabolism. This property is particularly beneficial for managing postprandial glucose levels in diabetic patients.
  • Mechanism of Action : Structure-activity relationship studies indicate that the presence of the fluorobenzyl thioether enhances binding affinity to the enzyme's active site, leading to improved inhibitory effects.

Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines; evaluated by NCI screening
AntimicrobialSignificant inhibition against bacterial strains; enhanced permeability
Enzyme InhibitionEffective α-glucosidase inhibitor; aids in diabetes management

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

Key structural variations in triazolopyrimidine derivatives influence physicochemical and pharmacological properties. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Triazolopyrimidine Analogues
Compound Name Position 3 Substituent Position 7 Substituent Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound 4-Fluorobenzyl (Pyridin-3-ylmethyl)thio 381.15 Not reported Not reported
3-Benzyl-5-(propylthio)-N-(pyridin-3-ylmethyl)-3H-... Benzyl Propylthio + pyridinylmethylamine 392.17 Not reported 74
BIIB014 (V2006) 4-Amino-3-methylbenzyl 2-Furyl Not reported Not reported Not reported
7h () Cyclopentane triol Amino + propylthio Higher (exact MW not given) 175–180 Not reported
9e 4-(Morpholinomethyl)benzyl Benzo[d]oxazol-2-ylthio Exact MW not given 89–90 89.9
Key Observations:
  • Fluorine vs.
  • Thioether vs. Amine/Morpholine : The pyridinylmethylthio group in the target compound may offer stronger π-π stacking in enzyme pockets compared to morpholine (9e) or propylthio () groups .
Key Insights:
  • Receptor Binding: BIIB014’s furan substituent (vs. pyridinylmethylthio in the target) highlights how heterocycle choice affects target selectivity (e.g., adenosine receptors vs. kinases) .

Q & A

Q. What synthetic methodologies are reported for triazolo[4,5-d]pyrimidine derivatives, and how can they be adapted for synthesizing the target compound?

The synthesis of triazolo[4,5-d]pyrimidine derivatives typically involves cyclization reactions using nitrous acid (HNO₂) for triazole ring formation. For example:

  • Step 1 : React 5-amino-4-chloro-pyrimidine precursors with substituted benzylamines in aqueous ethanol under nitrogen, followed by diazotization with NaNO₂ to form the triazole ring .
  • Step 2 : Introduce thioether groups (e.g., pyridin-3-ylmethylthio) via palladium-catalyzed cross-coupling (e.g., Stille coupling with organotin reagents or thiol displacement reactions) .
  • Key parameters : Use (Ph₃P)₂PdCl₂ as a catalyst in DMF at 60–80°C for 4–18 hours. Purify via silica gel chromatography (TLC) with eluents like ethyl acetate/hexane .

Q. How is structural characterization performed for triazolo[4,5-d]pyrimidine analogs?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions. For example, the 4-fluorobenzyl group shows a singlet at δ ~5.3 ppm (CH₂) and aromatic protons at δ ~7.0–7.5 ppm .
  • Melting Point : Sharp melting points (e.g., 110–112°C) indicate crystalline purity .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling halogenated triazolo-pyrimidines?

  • Storage : Keep in a cool, dry environment (<25°C) under nitrogen to prevent hydrolysis or oxidation .
  • Hazard Mitigation : Use fume hoods, gloves, and lab coats. While specific GHS data may be unavailable, treat fluorinated and sulfur-containing compounds as irritants (e.g., avoid inhalation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for triazolo-pyrimidine derivatives?

  • Dose-Response Analysis : Test compounds across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects.
  • Target Validation : Use kinase profiling or molecular docking to confirm interactions with enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a potential target for antimycobacterial activity .
  • Control Experiments : Compare activity against structurally similar analogs (e.g., 7-chloro vs. 7-thio derivatives) to isolate substituent effects .

Q. What strategies optimize the pharmacokinetic properties of this compound?

  • Solubility Enhancement : Introduce polar groups (e.g., hydroxyls) via post-synthetic modifications or formulate as cyclodextrin complexes.
  • Metabolic Stability : Assess cytochrome P450 interactions using liver microsome assays. Fluorine atoms may reduce metabolic degradation .
  • Permeability : LogP calculations (e.g., using ChemDraw) guide lipophilicity adjustments. Aim for LogP 2–4 for blood-brain barrier penetration .

Q. How can computational modeling predict the compound’s binding affinity to therapeutic targets?

  • Molecular Dynamics (MD) Simulations : Simulate interactions with ATP-binding pockets (e.g., in kinases) using software like GROMACS or AMBER.
  • Docking Studies : Use AutoDock Vina to model binding poses. The pyridinylmethylthio group may form hydrogen bonds with active-site residues .
  • QSAR Analysis : Correlate substituent electronic properties (e.g., Hammett σ values) with activity data to design improved analogs .

Methodological Considerations

Parameter Example Data Reference
Synthetic Yield81–90% (via Stille coupling)
Melting Point Range110–112°C (crystalline product)
Catalytic Conditions(Ph₃P)₂PdCl₂, DMF, 4–18 h, 60°C
Biological TargetHGPRT (antimycobacterial)

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